molecular formula C21H13ClN2O4 B3612745 3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

Cat. No. B3612745
M. Wt: 392.8 g/mol
InChI Key: VIDVKFOOAJUAIM-RVDMUPIBSA-N
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Description

The compound “3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid” is a complex organic molecule. It contains several functional groups, including a carboxylic acid group (-COOH), a furan ring, and a chlorophenyl group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the chlorophenyl group might be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electron-withdrawing chlorophenyl group could potentially influence the electronic structure of the entire molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the chlorophenyl group could undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic .

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. For example, many biologically active compounds work by binding to proteins or other biomolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this or any chemical compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its interactions with biological targets, and exploring potential uses in medicine or other fields .

properties

IUPAC Name

3-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4/c22-16-4-6-17(7-5-16)24-20(25)15(12-23)11-18-8-9-19(28-18)13-2-1-3-14(10-13)21(26)27/h1-11H,(H,24,25)(H,26,27)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDVKFOOAJUAIM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 2
3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 3
3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(5-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid

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